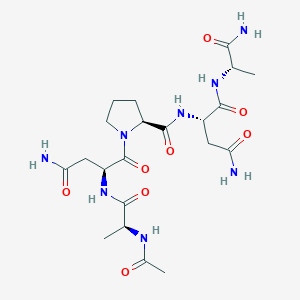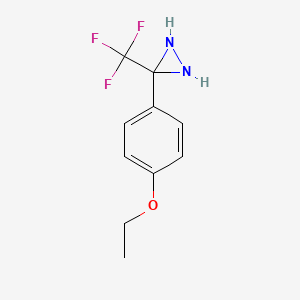
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is an organic compound that belongs to the class of diaziridines. Diaziridines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. This particular compound features a trifluoromethyl group and an ethoxyphenyl group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. One common method is the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ethoxyphenyl or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the ethoxyphenyl group may facilitate binding to specific targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)diaziridine
Uniqueness
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability compared to other similar compounds.
Properties
CAS No. |
919530-51-1 |
|---|---|
Molecular Formula |
C10H11F3N2O |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O/c1-2-16-8-5-3-7(4-6-8)9(14-15-9)10(11,12)13/h3-6,14-15H,2H2,1H3 |
InChI Key |
CKFCKTDASDIIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



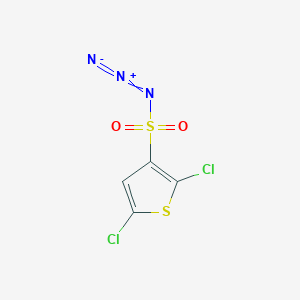
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
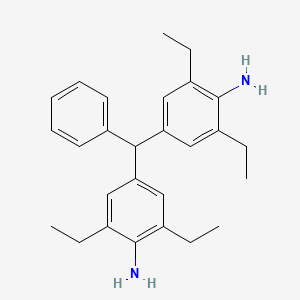
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
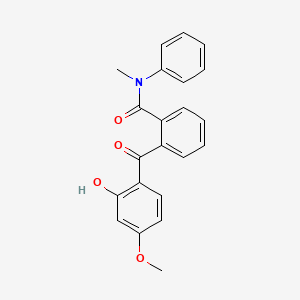
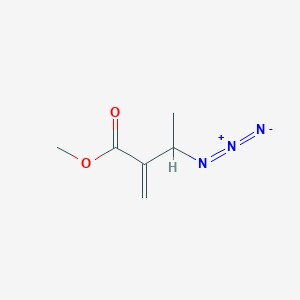
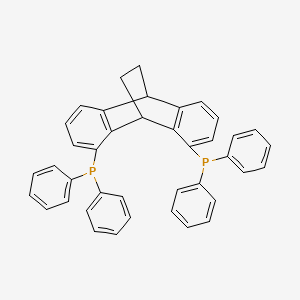
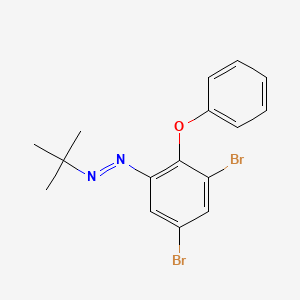
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

